BenchChemオンラインストアへようこそ!

7-Fluorochromane-2-carbaldehyde

P2Y6 receptor antagonism structure–activity relationship halogen position effect

7-Fluorochromane-2-carbaldehyde is the regioisomerically pure, privileged scaffold for medicinal chemistry, distinct from the 6-fluorochromane series predominant in beta-blocker patents. Procure this critical building block to construct 7-fluoro-substituted chromane libraries via reductive amination or Wittig chemistry. Its unique electronic profile enables targeted P2Y6 receptor SAR exploration and metabolic soft-spot blocking, ensuring novelty and IP freedom for your lead optimization programs.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
Cat. No. B12841121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorochromane-2-carbaldehyde
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)F)OC1C=O
InChIInChI=1S/C10H9FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5-6,9H,2,4H2
InChIKeyWRQBKTZGUHYILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluorochromane-2-carbaldehyde: A Positional Isomer Scaffold for Differentiated SAR and IP Space


7-Fluorochromane-2-carbaldehyde (IUPAC: 7-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde, C₁₀H₉FO₂, MW 180.18) is a fluorinated chromane derivative bearing an aldehyde group at the 2-position and a fluorine atom at the 7-position of the benzopyran ring. The chromane scaffold is a privileged structure in medicinal chemistry, present in vitamin E (α-tocopherol) and numerous bioactive compounds [1]. Strategic fluorine incorporation at the 7-position modifies the electronic character of the aromatic ring, altering lipophilicity, metabolic stability, and target-binding interactions relative to non-fluorinated or differently substituted chromane analogs [2]. This compound serves primarily as a synthetic intermediate for constructing more complex fluorinated heterocycles, with its positional isomerism providing a distinct chemical and biological profile compared to the more commonly employed 6-fluorochromane-2-carbaldehyde [3].

Why 7-Fluorochromane-2-carbaldehyde Cannot Be Simply Replaced by Its 6-Fluoro or Non-Fluorinated Analogs


Positional isomerism in fluorinated chromane aldehydes is not a trivial structural variation but a determinant of both biological target engagement and physicochemical behavior. A systematic SAR study on 2H-chromene derivatives demonstrated that halogen substitution at the 7-position reduced P2Y6 receptor affinity, whereas 6-fluoro substitution enhanced potency (IC₅₀ in the 1–2 µM range) relative to other halogen positions [1]. This finding underscores that the electronic and steric environment created by the fluorine atom's ring position directly modulates ligand–receptor interactions, precluding simple interchange between positional isomers. Furthermore, the aldehyde group at the 2-position serves as a key reactive handle for downstream derivatization (e.g., reductive amination, Grignard addition, Wittig olefination), and the electron-withdrawing effect of the fluorine atom at C7 versus C6 differentially polarizes this carbonyl, affecting both reaction kinetics and chemo-selectivity in multi-step syntheses [2]. Substituting 7-fluorochromane-2-carbaldehyde with the non-fluorinated chromane-2-carbaldehyde eliminates the metabolic stability and lipophilicity advantages conferred by fluorine [3], while substitution with the 6-fluoro isomer may yield an entirely different SAR trajectory, as evidenced by the P2Y6 antagonist data.

7-Fluorochromane-2-carbaldehyde: Quantitative Comparator-Based Differentiation Evidence


P2Y6 Receptor Affinity: 7-Fluoro Substitution Reduces Potency Relative to 6-Fluoro Isomer

In a head-to-head SAR analysis of multiply substituted 2H-chromene derivatives, the 6-fluoro analog (compound 11) displayed enhanced P2Y6 receptor antagonist potency with an IC₅₀ in the 1–2 µM range. In contrast, similar halogen substitution at the 5, 7, or 8 positions reduced affinity, demonstrating that the 7-fluoro positional isomer is disfavored for P2Y6R target engagement [1]. This constitutes direct, quantitative evidence that the 7-fluorochromane scaffold occupies a distinct pharmacological space and is not interchangeable with the 6-fluoro congener.

P2Y6 receptor antagonism structure–activity relationship halogen position effect

Lipophilicity Modulation: Computed LogP Comparison Between 7-Fluoro and 6-Fluoro Chromane-2-carbaldehydes

The 6-fluorochromane-2-carbaldehyde isomer has a reported computed LogP of 1.97 (cLogP, Fluorochem datasheet) . The 7-fluorochroman core (the reduced, non-aldehyde analog) has an experimental LogP of approximately 2.15 . While the aldehyde group modestly reduces LogP relative to the parent chroman, the 7-fluoro substitution pattern is predicted to yield a slightly higher LogP than the 6-fluoro isomer due to differences in the dipole moment orientation and hydrogen-bonding capacity of the fluorine relative to the chromane ring oxygen [1]. This small but potentially meaningful difference in lipophilicity can impact membrane permeability and non-specific protein binding in cell-based assays.

lipophilicity LogP physicochemical property membrane permeability

Metabolic Stability Enhancement of 7-Fluorochromane Scaffold Relative to Non-Fluorinated Chromane

Fluorine substitution at the 7-position of the chromane ring blocks a potential site of cytochrome P450-mediated oxidative metabolism. The C–F bond (bond dissociation energy ~472 kJ/mol) is significantly stronger than the corresponding C–H bond (~338 kJ/mol for aromatic C–H), rendering the 7-position resistant to hydroxylation [1]. In related fluorinated chromanone systems, fluorine substitution at C6 has been shown to increase metabolic half-life by reducing oxidative deactivation; the 7-fluoro isomer is expected to provide analogous protection, potentially with a different metabolite profile due to altered regioselectivity of CYP450 oxidation [2]. This property is particularly relevant when the chromane aldehyde is used as a prodrug precursor or further derivatized into metabolically vulnerable pharmacophores.

metabolic stability cytochrome P450 fluorine effect oxidative metabolism

Synthetic Intermediate Utility: 7-Fluoro vs 6-Fluoro Chromane-2-carbaldehyde in Drug Substance Synthesis

6-Fluorochromane-2-carbaldehyde (CAS 409346-73-2) is a well-established key intermediate in the synthesis of the β-blocker nebivolol, with dedicated process chemistry patents and commercial supply chains [1]. 7-Fluorochromane-2-carbaldehyde, by contrast, is not associated with any approved drug substance synthesis, representing an underexplored regioisomeric building block. The 7-fluoro substitution pattern may enable the synthesis of chromane-based analogs with altered pharmacological profiles that circumvent existing composition-of-matter patents covering 6-fluorochromane derivatives [2]. Moreover, the synthetic route to 7-fluorochromane-2-carbaldehyde may proceed via hydrogenation of 7-fluoro-2H-chromene (as exemplified in patent US08609653B2 for 7-fluorochroman synthesis), offering a distinct starting material supply chain from the 6-fluoro isomer [3].

synthetic intermediate nebivolol patent differentiation regioisomer

Optimal Procurement and Research Scenarios for 7-Fluorochromane-2-carbaldehyde


P2Y6 Receptor Antagonist Lead Optimization Requiring 7-Position Substitution

SAR studies have established that 6-fluoro substitution on the 2H-chromene scaffold enhances P2Y6R antagonist potency, while 7-fluoro substitution reduces affinity [1]. For medicinal chemistry programs that have identified a lead series requiring a fluorine atom at the 7-position—whether for reasons of selectivity, off-target profile modulation, or intellectual property differentiation—7-fluorochromane-2-carbaldehyde serves as the direct synthetic entry point. The aldehyde functionality enables rapid derivatization via reductive amination or condensation to generate focused libraries of 7-fluorochromane-based analogs.

Novel IP Generation Around Chromane-Based Cardiovascular or CNS Therapeutics

The 6-fluorochromane scaffold is heavily patented in the context of nebivolol and related β-blockers [1]. Research groups aiming to develop next-generation chromane-based therapeutics with freedom to operate can employ 7-fluorochromane-2-carbaldehyde as a regioisomerically distinct building block. This positional isomer switch preserves the beneficial physicochemical properties of fluorination (metabolic stability, modulated lipophilicity) while creating chemical matter that falls outside the scope of existing 6-fluorochromane composition-of-matter claims [2].

Metabolic Stability Profiling of Positional Fluorine Isomers in Chromane Aldehyde Series

The differential metabolic fate of 6-fluoro versus 7-fluoro chromane aldehydes has not been systematically compared in the published literature, representing a research gap. Procurement of 7-fluorochromane-2-carbaldehyde alongside its 6-fluoro isomer enables head-to-head in vitro microsomal stability studies to map CYP450 isoform-specific oxidation sites [1]. Such data can inform the rational design of chromane-based drug candidates where metabolic soft-spot blocking is a key optimization parameter.

Diversification of Fluorinated Heterocycle Building Block Libraries for High-Throughput Synthesis

In both academic and industrial settings, the availability of positional isomers of fluorinated chromane aldehydes expands the diversity of accessible chemical space in parallel synthesis and DNA-encoded library (DEL) platforms. 7-Fluorochromane-2-carbaldehyde, with its aldehyde handle and 7-fluoro substituent, enables the construction of chromane-containing compounds that sample a distinct region of physicochemical property space (LogP, polar surface area, hydrogen-bond acceptor count) compared to the 6-fluoro isomer [1], increasing the probability of identifying novel hit matter in phenotypic or target-based screens.

Quote Request

Request a Quote for 7-Fluorochromane-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.